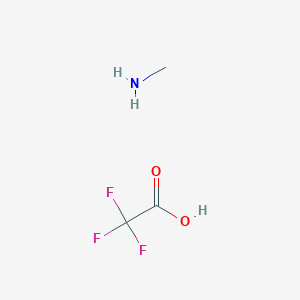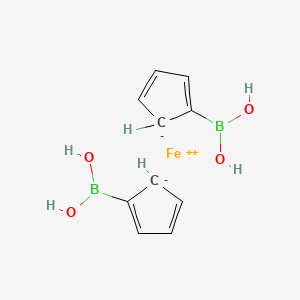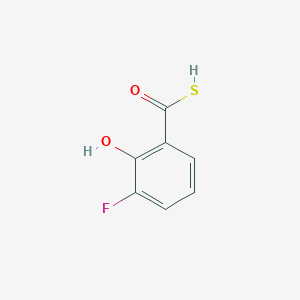
Methylamine; trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylamine; trifluoroacetic acid is a compound formed by the combination of methylamine and trifluoroacetic acid. Methylamine is a simple aliphatic amine with the formula CH₃NH₂, while trifluoroacetic acid is a strong organic acid with the formula CF₃COOH. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of methylamine; trifluoroacetic acid typically involves the reaction of methylamine with trifluoroacetic acid. The reaction is straightforward and can be represented by the following equation:
CH3NH2+CF3COOH→CH3NH3+CF3COO−
This reaction is usually carried out under ambient conditions, and the product is obtained as a crystalline solid.
Industrial Production Methods
In industrial settings, methylamine is produced by the reaction of ammonia with methanol, while trifluoroacetic acid is synthesized through the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The combination of these two compounds to form this compound is typically done in a controlled environment to ensure purity and yield.
化学反応の分析
Types of Reactions
Methylamine; trifluoroacetic acid undergoes various chemical reactions, including:
Acid-Base Reactions: As a salt, it can participate in acid-base reactions, where the trifluoroacetate ion can act as a base and the methylammonium ion as an acid.
Substitution Reactions: The methylamine component can undergo nucleophilic substitution reactions, particularly with electrophiles.
Condensation Reactions: Trifluoroacetic acid can facilitate condensation reactions due to its strong acidic nature.
Common Reagents and Conditions
Oxidizing Agents: Methylamine can be oxidized using agents like potassium permanganate.
Reducing Agents: Trifluoroacetic acid can be reduced under specific conditions, although it is generally resistant to reduction due to the presence of the electronegative fluorine atoms.
Catalysts: Various catalysts, including acids and bases, can be used to facilitate reactions involving this compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation of methylamine can produce formaldehyde and ammonia, while substitution reactions can yield a variety of methylated products.
科学的研究の応用
Methylamine; trifluoroacetic acid has numerous applications in scientific research:
Biology: Methylamine is a building block for the synthesis of various biomolecules, and trifluoroacetic acid is used in peptide synthesis and protein purification.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of methylamine; trifluoroacetic acid involves its ability to donate and accept protons, making it a versatile reagent in acid-base chemistry. The trifluoroacetate ion can stabilize various intermediates through its electron-withdrawing effects, while the methylammonium ion can participate in nucleophilic substitution reactions .
類似化合物との比較
Similar Compounds
Ethylamine; trifluoroacetic acid: Similar in structure but with an ethyl group instead of a methyl group.
Dimethylamine; trifluoroacetic acid: Contains two methyl groups attached to the nitrogen.
Ammonium trifluoroacetate: Contains an ammonium ion instead of a methylammonium ion.
Uniqueness
This compound is unique due to the combination of a simple amine with a strong acid, resulting in a compound with distinct reactivity and stability. The presence of the trifluoromethyl group in trifluoroacetic acid imparts strong electron-withdrawing properties, making it a valuable reagent in various chemical transformations .
Conclusion
This compound is a compound with significant importance in various fields of science and industry Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial applications
特性
分子式 |
C3H6F3NO2 |
|---|---|
分子量 |
145.08 g/mol |
IUPAC名 |
methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C2HF3O2.CH5N/c3-2(4,5)1(6)7;1-2/h(H,6,7);2H2,1H3 |
InChIキー |
XETFBTXVGCQYBD-UHFFFAOYSA-N |
正規SMILES |
CN.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline](/img/structure/B12516811.png)
![Cyclopropa[E]pyrido[1,2-A]pyrazine](/img/structure/B12516819.png)

![4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12516825.png)
![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)


![(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine](/img/structure/B12516843.png)
![3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-](/img/structure/B12516845.png)
![3-[1-(4-amino-2-fluorobut-2-en-1-yl)-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B12516848.png)
![(NE)-N-(2-methyl-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B12516850.png)
